2-Méthyl-4-(3-méthyl-1,2,4-oxadiazol-5-yl)aniline

Vue d'ensemble

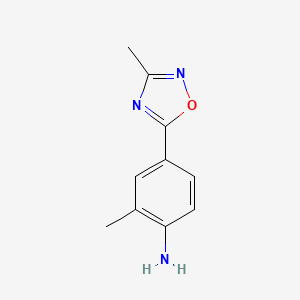

Description

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C10H11N3O. It is a derivative of aniline, featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 4-position of the aniline ring with another methyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

One-Pot Method: An efficient one-pot synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods: The industrial production of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves large-scale chemical synthesis using similar reaction conditions as described above, with optimizations for scalability and cost-effectiveness.

Types of Reactions:

Oxidation: Oxidation reactions can convert the aniline group to various oxidized forms, such as nitroaniline or azoxyaniline.

Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of different aniline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aniline ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and acyl chlorides.

Major Products Formed:

Oxidation Products: Nitroaniline, azoxyaniline.

Reduction Products: Various amino derivatives.

Substitution Products: Bromoaniline, acylated aniline derivatives.

Applications De Recherche Scientifique

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It is known that the 1,2,4-oxadiazole motif can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in organic synthesis .

Biochemical Pathways

Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might affect multiple biochemical pathways related to these conditions.

Pharmacokinetics

It is known that the compound is a powder at room temperature , which might influence its bioavailability.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might have various molecular and cellular effects related to these conditions.

Action Environment

It is known that the compound is stable at room temperature , which might influence its action and efficacy.

Comparaison Avec Des Composés Similaires

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but lacks the additional methyl group at the 4-position.

2-(1,2,4-Oxadiazol-5-yl)anilines: A broader class of compounds with varying substituents on the aniline ring.

Uniqueness: The presence of the additional methyl group at the 4-position in 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline provides unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application development.

Activité Biologique

2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is C10H11N3O. The compound features a methylated aniline core substituted with a 3-methyl-1,2,4-oxadiazole ring. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of oxadiazole derivatives are primarily attributed to their ability to interact with various biological targets. Research indicates that compounds with oxadiazole moieties exhibit significant anticancer , anti-inflammatory , and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline exhibits promising anticancer activity against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.55 | Induction of apoptosis via caspase activation |

| HePG-2 | 1.82 | Inhibition of EGFR-TK pathways |

| MCF-7 | 2.86 | Cell cycle arrest and apoptosis induction |

These findings suggest that the compound may act as a potent inhibitor of key signaling pathways involved in cancer cell proliferation.

The mechanisms by which 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline exerts its anticancer effects include:

- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Inhibition of Key Kinases : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. For instance:

- Substituents on the Oxadiazole Ring : The presence of electron-donating groups enhances cytotoxicity.

- Aniline Substituents : Variations in the aniline portion can modulate the compound's lipophilicity and interaction with biological targets.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives similar to 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline:

- Study on Derivatives : A recent study synthesized various 1,3,4-oxadiazole derivatives and tested their anticancer activities against multiple cell lines. Results indicated that certain substitutions led to IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another investigation utilized Western blot analysis to demonstrate that specific oxadiazole derivatives increase p53 levels and promote apoptosis in MCF-7 cells .

Propriétés

IUPAC Name |

2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCBHISMHDHKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.